molecular formula C14H14O5 B13935046 4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid methyl ester

4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13935046
M. Wt: 262.26 g/mol
InChI Key: WDESFYUOMDHTDM-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester is an organic compound with the molecular formula C14H14O5. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features functional groups that include hydroxyl, methoxy, and ester groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. One common method is the reaction of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-oxo-5,8-dimethoxy-, methyl ester.

    Reduction: Formation of 2-Naphthalenemethanol, 4-hydroxy-5,8-dimethoxy-.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester exerts its effects involves interactions with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester
  • 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H14O5/c1-17-11-4-5-12(18-2)13-9(11)6-8(7-10(13)15)14(16)19-3/h4-7,15H,1-3H3

InChI Key

WDESFYUOMDHTDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=C(C2=C(C=C1)OC)O)C(=O)OC

Origin of Product

United States

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